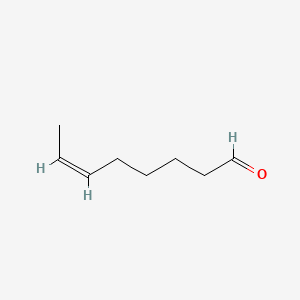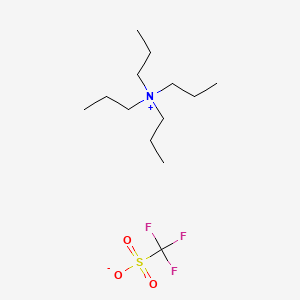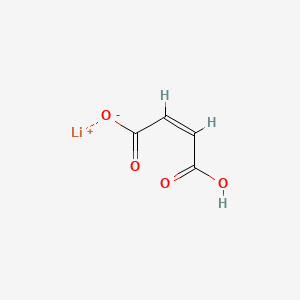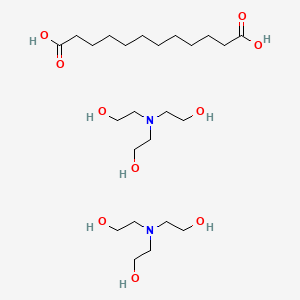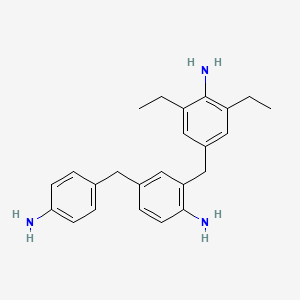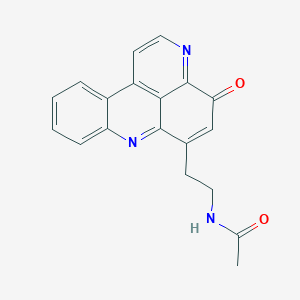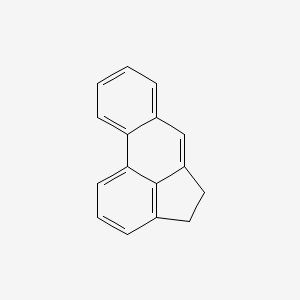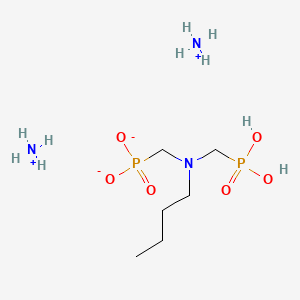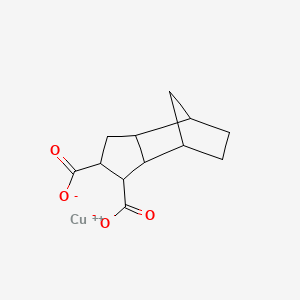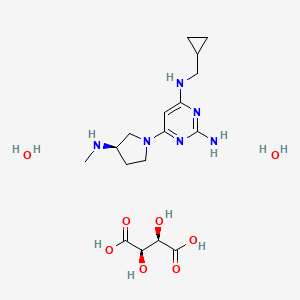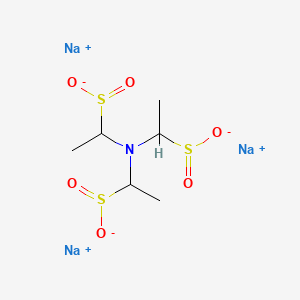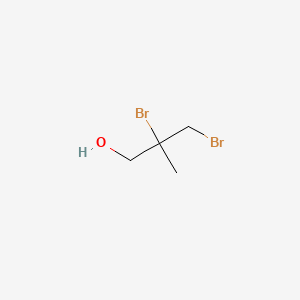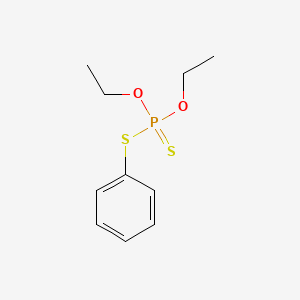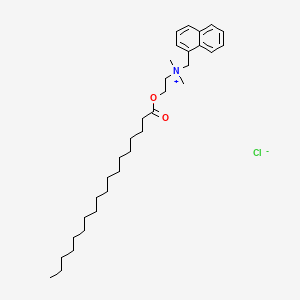
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C33H54ClNO2 and a molecular weight of 532.24 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride typically involves the reaction of naphthylmethyl chloride with dimethylamine, followed by the reaction with 2-((1-oxooctadecyl)oxy)ethyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction can produce secondary amines .
科学的研究の応用
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is utilized in several scientific research fields:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture studies to modify cell membrane properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Applied in formulations for detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes, altering their permeability and stability . This compound targets lipid bilayers, disrupting their structure and leading to increased solubility of hydrophobic substances .
類似化合物との比較
Similar Compounds
- Dimethylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride
- Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
Uniqueness
This compound is unique due to its specific combination of naphthylmethyl and long-chain alkyl groups, which confer distinct surfactant properties and biological activity . This makes it particularly effective in applications requiring strong interaction with lipid membranes .
特性
CAS番号 |
38430-61-4 |
|---|---|
分子式 |
C33H54ClNO2 |
分子量 |
532.2 g/mol |
IUPAC名 |
dimethyl-(naphthalen-1-ylmethyl)-(2-octadecanoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C33H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-33(35)36-28-27-34(2,3)29-31-24-21-23-30-22-19-20-25-32(30)31;/h19-25H,4-18,26-29H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BGFGTJZIHQTXHZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


